BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(3-Chlorophenyl)-3-oxopropanenitrile CAS
number and synonyms

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-(3-Chlorophenyl)-3-
Compound Name:
oxopropanenitrile

Cat. No.: B7789146

Get Quote

Technical Guide: 2-(3-Chlorophenyl)-3-
oxopropanenitrile
Executive Summary & Chemical Identity

2-(3-Chlorophenyl)-3-oxopropanenitrile (also known as

-formyl-3-chlorobenzyl cyanide) is a highly reactive 1,3-dielectrophilic species used primarily in
the pharmaceutical industry for the construction of pyrimidine, pyridine, and pyrazole scaffolds.

Unlike stable shelf reagents, this compound is frequently generated in situ or isolated as its
enol salt due to the thermodynamic instability of the free aldehyde form. It serves as a pivotal
intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors)
where the 3-chlorophenyl moiety provides essential lipophilic interactions within the ATP-
binding pocket.

Chemical Identifiers
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Property Detail
Systematic Name 2-(3-Chlorophenyl)-3-oxopropanenitrile
Common Synonyms -Formyl-3-chlorobenzyl cyanide; 3-Hydroxy-2-

(3-chlorophenyl)acrylonitrile (Enol form)

Not commercially indexed as free

CAS Number base.Synthesized directly from Precursor CAS:
1529-41-5
C

Molecular Formula H
CINO

Molecular Weight 179.60 g/mol

Precursor 3-Chlorophenylacetonitrile (CAS: 1529-41-5)

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the keto-form (formyl) and the enol-
form (hydroxy-acrylonitrile). In basic media (synthesis conditions), it exists exclusively as the
enolate anion.

Keto Form < Jautomerization Enol Form
(2-(3-CI-Ph)-3-oxopropanenitrile) (3-Hydroxy-2-(3-ClI-Ph)acrylonitrile)

Click to download full resolution via product page

Caption: Dynamic equilibrium favoring the enol form, stabilized by conjugation with the nitrile
and aryl groups.

Synthesis Protocol: Claisen Condensation

The industrial standard for generating this intermediate involves the formylation of 3-
chlorophenylacetonitrile using ethyl formate and a strong alkoxide base.
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Reagents & Materials[5][6][9][10][12][13][14]

o Substrate: 3-Chlorophenylacetonitrile (CAS 1529-41-5)[1][2]
» Formylating Agent: Ethyl Formate (Excess)
e Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

e Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using NaH)

Step-by-Step Methodology

This protocol describes the Sodium Ethoxide/Ethanol route, preferred for scalability and safety
over NaH.

o Preparation of Alkoxide:
o In a dry 3-neck round-bottom flask under N

atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol (10 V) to generate fresh
NaOEt.

o Critical Control Point: Ensure complete dissolution of sodium before proceeding to prevent
"hot spots.”

o Addition of Substrate:
o Cool the solution to 0-5 °C.

o Add 3-Chlorophenylacetonitrile (1.0 eq) dropwise over 30 minutes. The solution may turn
slight yellow/orange due to benzylic deprotonation.

o Formylation:
o Add Ethyl Formate (1.5 eq) dropwise, maintaining internal temperature <10 °C.
o Allow the reaction to warm to Room Temperature (25 °C) and stir for 4—6 hours.

o Observation: A heavy precipitate (the sodium enolate salt) typically forms.
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o Workup (Isolation of Free Enol):
o Concentrate the mixture under reduced pressure to remove ethanol/excess formate.
o Dissolve the residue in ice-water.
o Acidify carefully with 1N HCI to pH ~3-4.
o Extract the resulting precipitate or oil with Ethyl Acetate (3x).
o Dry over Na
SO

and concentrate to yield the crude 2-(3-chlorophenyl)-3-oxopropanenitrile.[3]

Synthesis Pathway Diagram|[6]
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Caption: Claisen condensation mechanism converting the nitrile precursor to the formylated
target.

Applications in Drug Discovery

The core utility of 2-(3-chlorophenyl)-3-oxopropanenitrile lies in its ability to condense with
binucleophiles to form heterocycles. The 3-chlorophenyl group is a "privileged structure" in
medicinal chemistry, often improving metabolic stability and potency.

Key Transformation: Pyrimidine Synthesis

Reacting the target with guanidines or amidines yields 5-arylpyrimidines, a scaffold found in
numerous DHFR inhibitors and kinase modulators.

Reactant Product Class Mechanism
o 2-Amino-5-(3- )
Guanidine o Cyclocondensation
chlorophenyl)pyrimidine
Urea 5-(3-chlorophenyl)uracil Cyclocondensation

4-(3-chlorophenyl)pyrazole-3-
Hydrazine (_ phenyhpy Knorr-type synthesis
amine

Experimental Workflow: 2-Amino-5-arylpyrimidine
Synthesis

e Mix: Combine crude 2-(3-chlorophenyl)-3-oxopropanenitrile (1 eq) and Guanidine
Carbonate (1.2 eq) in Ethanol or DMF.

o Reflux: Heat to reflux (80-100 °C) for 6—-12 hours.

e Mechanism: The amino group of guanidine attacks the formyl carbon (C3), followed by
cyclization at the nitrile carbon (C1).

 Purification: Cool to precipitate the product; wash with water/ethanol.

Heterocycle Formation Diagram[14]
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Heterocyclic Scaffolds

+ Hydrazine : [ 3-Amino-4-(3-Cl-Ph)

P

2-(3-Cl-Ph)-3-oxopropanenitrile
( ) o + Guanidine - Pyrazole
Refl
Binucleophiles e :
; 2-Amino-5-(3-Cl-Ph)

Hydrazine ; Pyrimidine :
(HZN-NHZ) L RO :
Guanidine

(H2N-C(=NH)-NH2)

Click to download full resolution via product page
Caption: Divergent synthesis of pyrimidines and pyrazoles from the common C3 building block.

Safety & Handling

 Toxicity: As a nitrile derivative, the compound should be treated as potentially liberating
cyanide (HCN) under strong metabolic or chemical hydrolysis.

o Skin/Eye: Severe irritant.[4] The enol form is acidic and can cause chemical burns.

o Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. The free aldehyde is prone to
oxidation (to the benzoic acid derivative) and polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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